molecular formula C11H16O2 B129344 2-tert-Butyl-4-hydroxyanisole-d3 CAS No. 1794892-02-6

2-tert-Butyl-4-hydroxyanisole-d3

Cat. No.: B129344
CAS No.: 1794892-02-6
M. Wt: 183.26 g/mol
InChI Key: IMOYOUMVYICGCA-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

2-tert-Butyl-4-hydroxyanisole-d3, also known as deuterium labeled 3-tert-Butyl-4-methoxyphenol , is a synthetic compound with antioxidant properties . It primarily targets free radicals in the body, acting as a scavenger to stabilize them .

Mode of Action

The compound’s mode of action involves the stabilization of free radicals. The conjugated aromatic ring of this compound is able to interact with free radicals, sequestering them and preventing further free radical reactions . This action is crucial in preventing oxidative stress, which can lead to cell damage and various diseases.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress pathway. By acting as a free radical scavenger, it helps maintain the balance of reactive oxygen species (ROS) in the body . Additionally, it has been found to induce phase II enzymes, increasing levels of glutathione and glutathione-S-transferase , which play a key role in the body’s detoxification process.

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . Deuteration can alter the metabolic stability, half-life, and bioavailability of the drug .

Result of Action

The primary result of the action of this compound is the reduction of oxidative stress in the body. By scavenging free radicals, it prevents cellular damage that can lead to various diseases . Additionally, it has been found to promote adipogenesis in vitro and induce white adipose tissue development in vivo , suggesting a potential obesogenic activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is commonly used as a food additive, and its effects can be influenced by the presence of other compounds in the food . Furthermore, it is insoluble in water but freely soluble in ethanol, methanol, propylene glycol, and soluble in fats and oils , which can affect its distribution and action in the body.

Biochemical Analysis

Biochemical Properties

2-tert-Butyl-4-hydroxyanisole-d3 is known to interact with various enzymes and proteins. It acts as a phase II enzyme inducer, increasing levels of glutathione and glutathione-S-transferase . The conjugated aromatic ring of this compound is able to stabilize free radicals, sequestering them .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to inhibit the neoplastic effects of a wide variety of chemical carcinogens . In particular, it has been shown to induce intracellular oleic acid (OA) uptake and triglyceride accumulation in HepG2 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to stabilize free radicals, preventing further free radical reactions . It also induces the activity of phase II enzymes, which play a crucial role in the detoxification of xenobiotics .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, it has been found to cause papillomas and squamous cell carcinomas of the forestomach in rats and Syrian golden hamsters when administered in high doses as part of their diet .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses have been found to cause papillomas and squamous cell carcinomas of the forestomach in rats and Syrian golden hamsters .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to induce the activity of phase II enzymes, which play a crucial role in the detoxification of xenobiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-tert-Butyl-4-hydroxyanisole-d3 is synthesized by incorporating deuterium into 3-tert-Butyl-4-methoxyphenol. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-hydroxyanisole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antioxidant Properties and Food Preservation

BHA, including its deuterated variant BHA-d3, is primarily recognized for its antioxidant properties , which help prevent rancidity in fats and oils. This characteristic is crucial for extending the shelf life of food products. BHA has been used since the late 1940s as a food preservative and has been assigned the E number E320.

Table 1: Applications of BHA-d3 in Food Preservation

Application AreaDescriptionReference
Food ProductsUsed to prevent rancidity in edible fats and oils.
PackagingIncorporated into food packaging materials to enhance shelf life.
Animal FeedAdded to animal feed to maintain nutritional quality over time.

Pharmaceutical Applications

BHA-d3 serves as a secondary standard in pharmaceutical testing, particularly for evaluating the stability of drug formulations. Its role as an antioxidant is critical in protecting active pharmaceutical ingredients from oxidative degradation.

Case Study: Stability Testing with BHA-d3

In a study evaluating the stability of cholecalciferol (Vitamin D3) formulations, BHA-d3 was utilized as a reference standard. The presence of BHA-d3 significantly improved the stability of the vitamin formulation under oxidative stress conditions, demonstrating its effectiveness as an antioxidant in pharmaceutical applications .

Cancer Research

Research has indicated that BHA and its derivatives may have potential roles in cancer prevention due to their ability to inhibit tumor promotion mechanisms. For example, studies have shown that BHA can inhibit ornithine decarboxylase (ODC) activity, which is associated with tumor promotion.

Table 2: Inhibition of Tumor Promotion by BHA-d3

StudyFindingsReference
TPA-Induced ODC ActivityMice fed with BHA showed a significant reduction in ODC activity following TPA treatment.
Structure-Activity RelationshipHydroxyl and tert-butyl substituents were crucial for inhibitory activity against tumor promoters.

Safety and Regulatory Status

While BHA is widely used, concerns regarding its safety have been raised due to potential carcinogenicity at high doses. Regulatory bodies such as the International Agency for Research on Cancer (IARC) have classified BHA as possibly carcinogenic to humans based on animal studies . However, it remains approved for use within specified limits in food and cosmetics.

Table 3: Regulatory Status of BHA

OrganizationClassification
IARCPossibly carcinogenic to humans (Group 2B) based on animal studies.
FDAApproved for use as a food preservative within regulated limits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-4-hydroxyanisole-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium allows for more precise tracking and quantification in various studies, making it a valuable tool in scientific research .

Biological Activity

2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3) is a deuterium-labeled derivative of 2-tert-Butyl-4-hydroxyanisole (BHA), a synthetic antioxidant widely studied for its biological activity. This compound is particularly notable for its role in oxidative stress modulation, enzyme induction, and potential implications in cancer prevention. This article will explore the biological activity of BHA-d3, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Oxidative Stress Reduction

BHA-d3 acts primarily as a free radical scavenger , stabilizing free radicals through its conjugated aromatic ring. This stabilization prevents further free radical reactions, thereby reducing oxidative stress within biological systems.

Enzyme Induction

BHA-d3 has been shown to induce phase II detoxifying enzymes, such as glutathione S-transferase (GST), which play a crucial role in the detoxification of xenobiotics and the protection against carcinogenesis .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Oxidative Stress Pathway : By scavenging reactive oxygen species (ROS), BHA-d3 helps maintain cellular redox balance.
  • Cytochrome P450 System : It alters the metabolism of carcinogens to less harmful metabolites, enhancing detoxification processes .

Cellular Effects

Research indicates that BHA-d3 can inhibit neoplastic effects induced by various chemical carcinogens. In laboratory settings, it has demonstrated protective effects against tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) by significantly reducing ornithine decarboxylase (ODC) activity in mouse epidermis .

Dosage Effects in Animal Models

Studies have shown that high doses of BHA lead to adverse effects, including the development of papillomas and squamous cell carcinomas in animal models such as rats and Syrian golden hamsters. These findings highlight the importance of dosage in assessing the compound's safety and efficacy .

Case Study: Inhibition of Tumor Promotion

A pivotal study demonstrated that mice fed a diet containing 0.75% BHA for eight days exhibited a 50% reduction in maximal ODC induction following TPA treatment compared to control groups. Topical application prior to TPA treatment resulted in an 80% inhibition of ODC activity, underscoring BHA's potential as a preventive agent against skin tumors .

Anti-inflammatory Activity

BHA-d3 has also been investigated for its anti-inflammatory properties. A study found that combinations of BHA with other antioxidants significantly inhibited pro-inflammatory gene expression in RAW264.7 cells stimulated with lipopolysaccharides (LPS) . This suggests that BHA-d3 may have utility beyond its antioxidant capabilities.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
2-tert-Butyl-4-hydroxyanisole (BHA) Antioxidant, enzyme inducerWidely used in food and cosmetics
Butylated Hydroxytoluene (BHT) Similar antioxidant propertiesDifferent structural composition
This compound (BHA-d3) Enhanced tracking in metabolic studiesDeuterium labeling allows precise quantification

Properties

IUPAC Name

3-tert-butyl-4-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOYOUMVYICGCA-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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